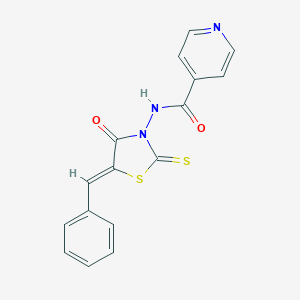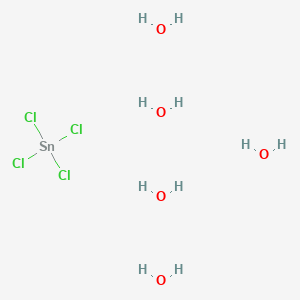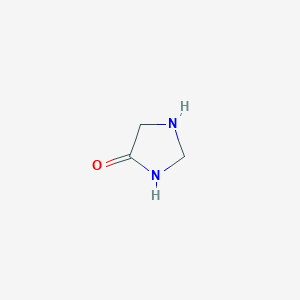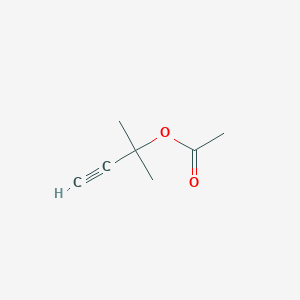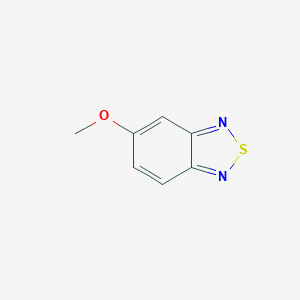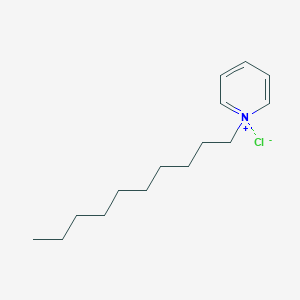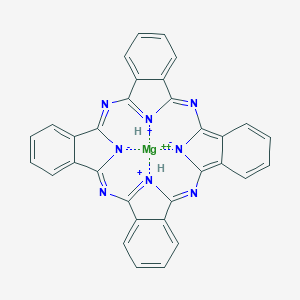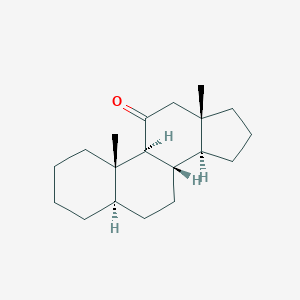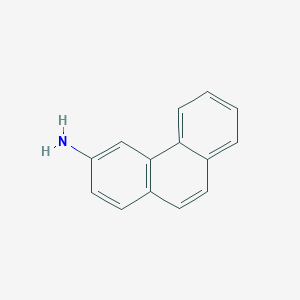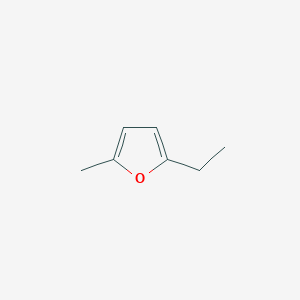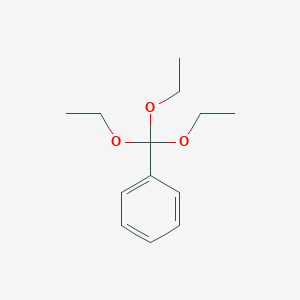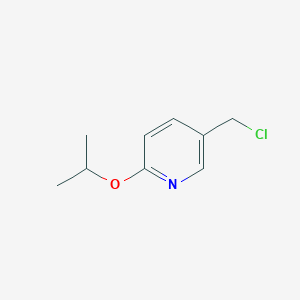
5-(Chloromethyl)-2-isopropoxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Chloromethyl)-2-isopropoxypyridine (5-Cl-2-IP) is an organochlorine compound that has been studied for its potential applications in various areas of scientific research and development. This compound is a versatile intermediate in organic synthesis, as it can be used to synthesize a variety of compounds such as pharmaceuticals, agrochemicals, and industrial chemicals. 5-Cl-2-IP is also used as a reagent in the synthesis of heterocyclic compounds, and has been studied for its potential applications in the fields of biochemistry, pharmacology, and toxicology.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis of 5-(Chloromethyl)-2-isopropoxypyridine can be achieved through a multi-step reaction pathway involving the conversion of commercially available starting materials into the desired product.
Starting Materials
2-Pyridinecarboxaldehyde, Isopropyl alcohol, Hydrochloric acid, Sodium cyanoborohydride, Methyl chloroformate
Reaction
Step 1: 2-Pyridinecarboxaldehyde is reacted with isopropyl alcohol in the presence of hydrochloric acid to form 2-isopropoxypyridine., Step 2: 2-isopropoxypyridine is then reacted with sodium cyanoborohydride to reduce the pyridine ring to form 2-isopropoxy-1,4-dihydropyridine., Step 3: Methyl chloroformate is then reacted with 2-isopropoxy-1,4-dihydropyridine in the presence of a base such as triethylamine to form 5-(Chloromethyl)-2-isopropoxypyridine.
Mécanisme D'action
The mechanism of action of 5-(Chloromethyl)-2-isopropoxypyridine is not fully understood. However, it is believed that the compound acts as an alkylating agent, forming covalent bonds with nucleophilic centers in biological molecules. This covalent bonding is thought to alter the structure and function of the molecule, leading to biological effects.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 5-(Chloromethyl)-2-isopropoxypyridine are not fully understood. However, the compound has been shown to have a variety of effects on various biological systems. For example, it has been shown to inhibit the growth of bacteria, fungi, and protozoa, as well as to inhibit the activity of enzymes and other proteins. In addition, 5-(Chloromethyl)-2-isopropoxypyridine has been shown to have an effect on cell membrane permeability and cell signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(Chloromethyl)-2-isopropoxypyridine in laboratory experiments include its relatively low cost, its availability in a wide range of concentrations, and its compatibility with a variety of reaction conditions. In addition, the compound is relatively stable and has a relatively low toxicity. The main limitation of 5-(Chloromethyl)-2-isopropoxypyridine is its potential to form covalent bonds with nucleophilic centers in biological molecules, which can lead to undesired side effects.
Orientations Futures
Future research on 5-(Chloromethyl)-2-isopropoxypyridine should focus on further elucidating its mechanism of action, as well as its biochemical and physiological effects. In addition, further research should be conducted to determine the potential applications of 5-(Chloromethyl)-2-isopropoxypyridine in the fields of biochemistry, pharmacology, and toxicology. Finally, further research should be conducted to explore the potential of 5-(Chloromethyl)-2-isopropoxypyridine as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and industrial chemicals.
Applications De Recherche Scientifique
5-(Chloromethyl)-2-isopropoxypyridine has been studied for its potential applications in various areas of scientific research and development. It has been used as a reagent in the synthesis of heterocyclic compounds and has been studied for its potential applications in the fields of biochemistry, pharmacology, and toxicology. In addition, 5-(Chloromethyl)-2-isopropoxypyridine has been used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and industrial chemicals.
Propriétés
IUPAC Name |
5-(chloromethyl)-2-propan-2-yloxypyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-7(2)12-9-4-3-8(5-10)6-11-9/h3-4,6-7H,5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHKMZYULLYZAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=C(C=C1)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-2-isopropoxypyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

